(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone
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Overview
Description
(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 4-amino-2-bromophenyl and 4-chlorophenyl ethyl piperazine. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include brominating agents, amines, and coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and amino groups, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
4-Aminobenzenesulfonic acid compound with 1-(4-chlorobenzyl)-4-octyl-1,4-dihydro-5H-tetraazol-5-imine:
Uniqueness
(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
142962-92-3 |
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Molecular Formula |
C19H21BrClN3O |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
(4-amino-2-bromophenyl)-[4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21BrClN3O/c20-18-13-16(22)5-6-17(18)19(25)24-11-9-23(10-12-24)8-7-14-1-3-15(21)4-2-14/h1-6,13H,7-12,22H2 |
InChI Key |
HXBFYJQTYPHMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)N)Br |
Origin of Product |
United States |
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